Home > Products > Inhibitors/Agonists P426 > 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid - 834903-43-4

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid

Catalog Number: EVT-264702
CAS Number: 834903-43-4
Molecular Formula: C25H19N3O4
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CID16020046 is a selective antagonist of the G protein-coupled receptor 55 (GPR55). [] GPR55 is a relatively newly discovered receptor that is activated by lysophosphatidylinositol (LPI) and certain cannabinoids. [] The role of GPR55 is not fully understood, and the development of selective antagonists like CID16020046 is crucial for further research into its physiological and pathological functions. []

CID16020046

  • Compound Description: CID16020046, also known as 4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl] benzoic acid, acts as a selective antagonist of the G protein-coupled receptor 55 (GPR55). Studies have demonstrated its ability to antagonize agonist-induced receptor activation in yeast cells expressing human GPR55 . Additionally, it has been shown to inhibit LPI-induced activation of nuclear factor of activated T-cells (NFAT), nuclear factor κ of activated B cells (NF-κB), and serum response element, as well as the translocation of NFAT and NF-κB, and GPR55 internalization . Furthermore, CID16020046 has exhibited a role in platelet and endothelial cell function by reducing LPI-induced wound healing in primary human lung microvascular endothelial cells and reversing LPI-inhibited platelet aggregation .

Lysophosphatidylinositol (LPI)

  • Compound Description: Lysophosphatidylinositol (LPI) is a lipid signaling molecule that acts as an agonist for GPR55. Research indicates that LPI can induce calcium release and extracellular signal-regulated kinases activation in human embryonic kidney (HEK293) cells expressing human GPR55 . Furthermore, LPI plays a role in wound healing in primary human lung microvascular endothelial cells and platelet aggregation .
  • Relevance: While not structurally similar to 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid, LPI exhibits a key functional relationship. The compound CID16020046, which shares the same structure as 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid, acts as an antagonist to LPI's action on GPR55 . Therefore, understanding LPI's activity is crucial for comprehending the role of 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid as a GPR55 antagonist.
Overview

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid, also known as CID 16020046, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is classified as a selective inverse agonist of the G protein-coupled receptor 55 (GPR55), which is implicated in various physiological processes and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid involves multi-step organic reactions. The initial steps typically focus on constructing the pyrazololactam core, followed by functionalization to introduce the desired phenolic and methyl groups.

Technical Details

Key synthetic routes may include:

  • Formation of the Pyrazololactam Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent reactions may involve electrophilic aromatic substitution to introduce hydroxyl and methyl groups at specified positions on the aromatic rings.

The reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid is C25H23N3O4. Its structural complexity includes:

  • A central pyrazole ring.
  • Multiple aromatic phenolic groups.
  • A carboxylic acid functional group.

Data

  • Molecular Weight: 429.5 g/mol
  • IUPAC Name: 4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid
  • InChI Key: CKCILRDPFRGHMO-UHFFFAOYSA-N

The compound's structure contributes to its biological activity by enabling specific interactions with molecular targets .

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The carbonyl group can be reduced to yield alcohols.
  • Substitution: The aromatic rings are capable of electrophilic or nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Mechanism of Action

The mechanism of action for 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid primarily involves its role as a selective inverse agonist at the GPR55 receptor. By binding to this receptor, the compound inhibits its activation by endogenous agonists, leading to altered signaling pathways associated with various physiological responses. This interaction suggests potential therapeutic applications in conditions where modulation of GPR55 activity is beneficial .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point have not been extensively documented but can be inferred based on similar compounds.

Chemical Properties

Key chemical properties include:

  • Hydrogen Bonding: The presence of hydroxyl and carboxylic acid groups allows for hydrogen bonding interactions.
  • Reactivity: The compound's functional groups render it reactive under specific conditions suitable for further chemical modifications.

Relevant data on solubility and stability under various conditions would enhance understanding but are currently limited in available literature .

Applications

Scientific Uses

The primary applications of 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid include:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects as a GPR55 antagonist.
  • Biological Research: Used as a tool compound to study the role of GPR55 in various biological processes.

This compound's unique properties make it a valuable candidate for further research into its pharmacological effects and potential clinical applications in treating diseases linked to GPR55 signaling pathways .

Properties

CAS Number

834903-43-4

Product Name

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid

IUPAC Name

4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C25H19N3O4/c1-14-5-7-15(8-6-14)21-20-22(27-26-21)24(30)28(18-11-9-16(10-12-18)25(31)32)23(20)17-3-2-4-19(29)13-17/h2-13,23,29H,1H3,(H,26,27)(H,31,32)

InChI Key

VGUQVYZXABOXCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC(=CC=C5)O

Solubility

Soluble in DMSO

Synonyms

4-(4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H,5H,6H-pyrrolo(3,4-c)pyrazol-5-yl)benzoic acid
CID16020046

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC(=CC=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.